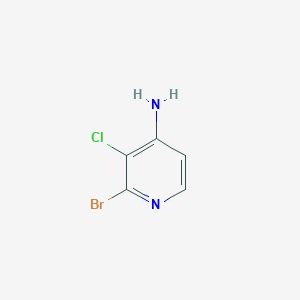

2-Bromo-3-chloropyridin-4-amine

Description

BenchChem offers high-quality 2-Bromo-3-chloropyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloropyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-3-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLSHSLJQFMWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355831 | |

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610277-13-9 | |

| Record name | 2-bromo-3-chloropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloropyridin-4-amine: A Strategic Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Bromo-3-chloropyridin-4-amine (CAS No. 610277-13-9), a pivotal heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore the nuanced principles governing its reactivity, and present its application in the synthesis of cutting-edge therapeutics, including PD-1/PD-L1 inhibitors.

Introduction: The Strategic Importance of 2-Bromo-3-chloropyridin-4-amine

In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their ability to engage in hydrogen bonding and other key interactions within biological targets. 2-Bromo-3-chloropyridin-4-amine emerges as a particularly valuable building block. Its unique arrangement of an amine and two distinct halogen atoms offers a platform for sequential, regioselective functionalization. This controlled, stepwise elaboration is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures required for potent and selective drug candidates.

Physicochemical and Safety Data

A comprehensive understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 610277-13-9 | [1] |

| IUPAC Name | 2-bromo-3-chloro-4-pyridinamine | [1] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | |

| Physical Form | Solid | [1] |

| Storage | Keep in dark place, inert atmosphere, room temperature | [1] |

Safety Profile:

-

Signal Word: Warning[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Synthesis of 2-Bromo-3-chloropyridin-4-amine

The most logical and efficient synthesis of 2-Bromo-3-chloropyridin-4-amine involves the regioselective bromination of the commercially available starting material, 3-chloropyridin-4-amine.

Reaction Principle: The 4-amino group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho positions (C3 and C5). Since the C3 position is already occupied by a chloro group, the bromination is directed to the C2 position. N-Bromosuccinimide (NBS) is an effective and commonly used source of electrophilic bromine for this type of transformation on activated pyridine rings. A similar protocol has been successfully applied for the synthesis of the constitutional isomer, 3-bromo-2-chloropyridin-4-amine, from 2-chloropyridin-4-amine, validating this synthetic approach.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, dissolve 3-chloropyridin-4-amine (1.0 eq.) in glacial acetic acid (approx. 10 mL per gram of starting material).

-

Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq.) portion-wise, ensuring the internal temperature remains below 5°C. The causality for this controlled addition is to manage the exothermicity of the reaction and prevent the formation of potential di-brominated byproducts.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-Bromo-3-chloropyridin-4-amine.

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of 2-Bromo-3-chloropyridin-4-amine is rooted in the differential reactivity of its C-Br and C-Cl bonds. This allows for predictable and selective functionalization, a highly desirable trait in multi-step synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The bond dissociation energy for C-Br is significantly lower than that of C-Cl. Consequently, the C2-Br bond is the primary site of reactivity, allowing for selective functionalization while leaving the C3-Cl bond intact for potential subsequent transformations.

-

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond by coupling with an organoboron reagent. This is ideal for introducing aryl or heteroaryl substituents at the C2 position.

-

Buchwald-Hartwig Amination: Facilitates the formation of a C-N bond, allowing for the introduction of a wide variety of primary and secondary amines at the C2 position. This reaction is ubiquitous in medicinal chemistry for building complex amine-containing scaffolds.

-

Sonogashira Coupling: Forms a C-C triple bond by reacting with a terminal alkyne, a valuable transformation for creating rigid linkers or precursors for further functionalization.

Nucleophilic Aromatic Substitution (SNAr)

While less common for this substrate, SNAr reactions are also possible. In SNAr, the pyridine nitrogen activates the ortho (C2) and para (C4) positions towards nucleophilic attack. The C3 position is meta to the nitrogen and thus electronically deactivated. Therefore, any potential SNAr would be expected to occur at the C2-Br bond. However, the high reactivity of the C-Br bond in palladium catalysis generally makes cross-coupling the preferred and more controlled method for functionalization at this position.

Application in Drug Discovery: Synthesis of PD-1/PD-L1 Inhibitors

A critical application demonstrating the value of 2-Bromo-3-chloropyridin-4-amine is its use as a key intermediate in the synthesis of PD-1/PD-L1 inhibitors, which are at the forefront of cancer immunotherapy. A recent patent (CN115611924A) highlights its role in this field.[1] The general strategy involves using the C2-Br position for a key bond-forming reaction to construct the core of the inhibitor molecule.

Exemplary Synthetic Workflow: Suzuki-Miyaura Coupling

This protocol outlines the selective functionalization of the C2-Br bond via a Suzuki-Miyaura coupling, a common first step in a drug discovery campaign.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add 2-Bromo-3-chloropyridin-4-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.). The choice of a phosphine-ligated palladium catalyst is crucial for facilitating the oxidative addition and subsequent steps of the catalytic cycle.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., in a 4:1 ratio).

-

Reaction: Heat the reaction mixture with vigorous stirring to 85-95°C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-chloropyridin-4-amine. This product retains the C3-chloro atom, which can be used for subsequent diversification.

Conclusion

2-Bromo-3-chloropyridin-4-amine is a strategically designed building block that offers a reliable handle for regioselective functionalization. Its predictable reactivity, with palladium-catalyzed cross-coupling reactions occurring selectively at the C2-bromo position, makes it an invaluable tool for medicinal chemists. The demonstrated application of this compound in the synthesis of PD-1/PD-L1 inhibitors underscores its relevance and utility in the development of modern therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist looking to leverage its potential in complex target synthesis.

References

- CN115611924A - A kind of pd-1/pd-l1 inhibitor and its preparation method and use.

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Suzuki reaction. In: Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Introduction: Contextualizing a Key Pharmaceutical Building Block

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloropyridin-4-amine

3-Bromo-2-chloropyridin-4-amine (CAS No. 215364-85-5) is a halogenated aminopyridine derivative that has emerged as a crucial intermediate in modern synthetic chemistry.[1][2][3] Its strategic substitution pattern—featuring bromo, chloro, and amino groups on a pyridine core—offers multiple reactive handles for medicinal chemists to elaborate complex molecular architectures. This guide, prepared for researchers and drug development professionals, provides a detailed examination of its core physical properties. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, reaction optimization, formulation, and the prediction of its behavior in biological systems. As an intermediate, it is utilized in the synthesis of a range of compounds, including potential anti-tumor agents and other therapeutic candidates.[1] This document synthesizes available data with field-proven methodologies to create a practical and scientifically rigorous resource.

Section 1: Core Physicochemical Profile

The foundational physical properties of a compound dictate its state, handling requirements, and molecular identity. For 3-Bromo-2-chloropyridin-4-amine, these parameters confirm its identity as a stable, solid organic compound at ambient conditions.

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-chloropyridin-4-amine | Internal |

| CAS Number | 215364-85-5 | [1][2] |

| Molecular Formula | C₅H₄BrClN₂ | [1] |

| Molecular Weight | 207.46 g/mol | [1] |

| Appearance | White solid / Powder to crystal | [1][4] |

| Melting Point | 148-153 °C | |

| Boiling Point | 329.0 ± 37.0 °C (Predicted) | [1] |

Expert Insights: The observed melting point range of 148-153 °C is a critical quality attribute. A sharp melting point within this range is indicative of high purity, a prerequisite for its use in regulated drug substance synthesis. The relatively high, albeit predicted, boiling point reflects the molecule's polarity and molecular weight, suggesting low volatility under standard laboratory conditions.[1]

Section 2: Solubility and Dissolution Characteristics

Solubility is a paramount property in drug development, directly influencing bioavailability, formulation strategies, and the design of in-vitro assays. While specific quantitative solubility data for 3-Bromo-2-chloropyridin-4-amine is not extensively published, its structural features—a polar aminopyridine core functionalized with hydrophobic halogens—suggest modest solubility in aqueous media and better solubility in organic solvents. For a related compound, 4-Amino-2-chloropyridine, it is described as being slightly soluble in water.[5]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method (OECD Guideline 105) for determining thermodynamic solubility, a self-validating system that ensures equilibrium is reached.

Causality: The choice of the shake-flask method is deliberate. It is designed to measure the equilibrium solubility, which is the true thermodynamic limit of dissolution. This is distinct from kinetic solubility, which can often overestimate the stable concentration and lead to precipitation issues in later development.

Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-2-chloropyridin-4-amine to a series of vials containing the desired solvent systems (e.g., pH 7.4 phosphate-buffered saline, simulated gastric fluid, and organic solvents like DMSO or ethanol). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C or 37 °C) using a shaker or rotator. The system must be allowed to reach equilibrium, which can take 24-72 hours.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete removal of particulate matter, filter the supernatant through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., >14,000 rpm for 15 minutes). This step is critical to prevent artificially high concentration readings.

-

Quantification: Accurately dilute the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

Validation: To confirm equilibrium was reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value is confirmed when consecutive measurements are consistent.

Section 3: Acidity/Basicity Profile (pKa)

The pKa value(s) of a molecule are fundamental to predicting its ionization state at different physiological pH levels, which in turn governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 3-Bromo-2-chloropyridin-4-amine possesses two potential basic centers: the pyridine ring nitrogen and the exocyclic amino group at the C4 position. The electronic properties of the halogen substituents will influence the basicity of these sites. While a predicted pKa for the related compound 3-Amino-6-bromo-2-chloropyridine is -0.07 (for the protonated form), experimental determination is essential for accuracy.[4]

Workflow for pKa Determination

The selection of an appropriate method for pKa determination depends on the compound's solubility and chromophoric properties.

Caption: Decision workflow for selecting a pKa determination method.

Experimental Protocol: Potentiometric Titration

Causality: This method directly measures the change in pH upon addition of a titrant, making it a robust and fundamental technique that does not rely on secondary properties like UV absorbance. It is the preferred method when the compound is sufficiently water-soluble.

Methodology:

-

Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Calibrate a pH electrode and meter. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently.

-

Acidification: Add a standardized solution of HCl to lower the pH to ~1.5-2.0, ensuring all basic sites are fully protonated.

-

Titration: Add small, precise aliquots of a standardized NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Collect data through the equivalence point(s) up to a pH of ~11-12.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to precisely locate the equivalence point(s) and calculate the pKa using the Henderson-Hasselbalch equation.

Section 4: Spectroscopic and Structural Characterization

Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any chemical entity used in research and development. Each batch must be verified to ensure consistency and prevent costly errors.

LC-MS: Mass spectrometry provides the molecular weight of the compound. For 3-Bromo-2-chloropyridin-4-amine, a low-resolution mass spectrum is expected to show a protonated molecular ion peak [M+H]⁺ at m/z 209.0, consistent with its molecular weight of 207.46 g/mol .[1] High-resolution mass spectrometry (HRMS) would further confirm the elemental composition via its exact mass. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key diagnostic feature.

¹H NMR: Proton NMR spectroscopy gives information on the electronic environment of hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the two protons on the pyridine ring, as well as a broader signal for the two protons of the amino group.

IR Spectroscopy: Infrared spectroscopy identifies the functional groups present. Key expected peaks would include N-H stretching vibrations for the amine group (typically 3300-3500 cm⁻¹) and C=C/C=N stretching vibrations for the pyridine ring (typically 1400-1600 cm⁻¹).

Workflow for New Batch Characterization

Caption: Standard workflow for the analytical characterization of a new chemical batch.

Section 5: Stability and Handling

Proper storage and handling are critical to maintain the integrity of the compound. Vendor recommendations include storage at 2-8°C or room temperature, sealed in a dry environment, and protected from light.[2][4]

Causality and Insights:

-

Sealed in Dry: The amino group can be hygroscopic. Absorbed moisture can affect accurate weighing and potentially participate in side reactions under certain conditions.

-

Keep in Dark Place: Aminopyridines can be susceptible to photo-oxidation, leading to coloration and degradation. Protection from light is a standard precaution for maintaining long-term purity.

-

Temperature Control: While stable at room temperature, refrigerated storage (2-8°C) is often recommended as a best practice to slow down any potential long-term degradation pathways, ensuring the material remains within specification for an extended shelf life.

Conclusion

3-Bromo-2-chloropyridin-4-amine is a solid, stable chemical intermediate whose physicochemical properties are well-suited for its role in synthetic chemistry. Its defined melting point, predictable spectroscopic signature, and established handling procedures provide researchers with the necessary foundation for its reliable use. The methodologies outlined in this guide for determining solubility and pKa provide a clear path for generating the critical data needed to advance compounds derived from this valuable building block through the drug discovery and development pipeline. Adherence to these rigorous analytical principles is the cornerstone of sound scientific and pharmaceutical research.

References

-

PubChem. 3-Bromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Bromo-5-chloropyridin-2-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Amino-2-bromo-6-chloropyridine. National Center for Biotechnology Information. [Link]

-

PubChem. ((4-Phenylbutyl)hydroxyphosphoryl)acetic acid. National Center for Biotechnology Information. [Link]

-

Autech Industry Co.,Ltd. 4-Amino-3-bromo-2-chloropyridine. Autech Industry Co.,Ltd. [Link]

-

National Center for Biotechnology Information. 3-Chloropyridin-2-amine. U.S. National Library of Medicine. [Link]

-

Agency for Toxic Substances and Disease Registry (US). Table 4-5, Physical and Chemical Properties of Selected Pyrethroids. National Center for Biotechnology Information. [Link]

-

Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. Reddit. [Link]

Sources

- 1. 4-AMINO-3-BROMO-2-CHLOROPYRIDINE CAS#: 215364-85-5 [m.chemicalbook.com]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. 4-Amino-3-bromo-2-chloropyridine - [nashpharmatech.com]

- 4. 3-AMINO-6-BROMO-2-CHLOROPYRIDINE CAS#: 169833-70-9 [m.chemicalbook.com]

- 5. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]

An In-depth Technical Guide to 2-Bromo-3-chloropyridin-4-amine: A Key Heterocyclic Building Block

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, 2-Bromo-3-chloropyridin-4-amine. It will delve into its molecular properties, synthesis, applications, and safety protocols, providing a foundational understanding of its utility in medicinal chemistry.

Core Molecular and Physicochemical Profile

2-Bromo-3-chloropyridin-4-amine is a halogenated pyridinamine, a class of heterocyclic compounds of significant interest in the synthesis of complex organic molecules. Its distinct substitution pattern offers multiple reaction sites, making it a versatile precursor for a range of derivatives.

Table 1: Key Physicochemical Properties of 2-Bromo-3-chloropyridin-4-amine

| Property | Value | Source(s) |

| Molecular Weight | 207.46 g/mol | [1][2][3] |

| Molecular Formula | C₅H₄BrClN₂ | [1][2][3] |

| CAS Number | 610277-13-9 | [1] |

| Physical Form | Solid | [1] |

| Melting Point | 148-153 °C | |

| Purity | Typically ≥95% | [1][2] |

| Storage Temperature | Room temperature, in a dark, inert atmosphere or 2-8°C | [1][4] |

The structural arrangement of 2-Bromo-3-chloropyridin-4-amine, with bromine and chlorine atoms on the pyridine ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of novel compounds.[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted pyridines like 2-Bromo-3-chloropyridin-4-amine often involves multi-step processes. A common approach is the halogenation of a suitable pyridine precursor. For instance, the synthesis can be conceptualized as starting from a simpler aminopyridine and introducing the halogen substituents.

A representative synthetic approach could involve the bromination of a chloropyridine derivative. The choice of brominating agent and reaction conditions is crucial to control the regioselectivity of the reaction.

Illustrative Synthesis Protocol: Bromination of 2-amino-4-chloropyridine

This protocol describes a general method for the bromination of an aminopyridine, which is a plausible route to related structures.

Step 1: Dissolution

-

Dissolve the starting material, 2-amino-4-chloropyridine, in a suitable solvent such as methylene dichloride.[6]

Step 2: Cooling

-

Cool the reaction mixture to 0°C in an ice bath to control the exothermicity of the bromination reaction.[6]

Step 3: Addition of Brominating Agent

-

Slowly add a brominating agent, such as N-bromosuccinimide (NBS), in portions to the cooled solution while stirring.[6] The slow addition helps to maintain temperature control and prevent side reactions.

Step 4: Reaction Monitoring

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed, which may take around 30 minutes.[6]

Step 5: Work-up and Purification

-

Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining reagents and byproducts. The organic layer is then dried and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography to yield the desired bromo-chloro-aminopyridine.[6]

Caption: A generalized workflow for the synthesis of a bromo-chloro-aminopyridine.

Applications in Medicinal Chemistry and Drug Discovery

Halogenated heterocyclic compounds are fundamental building blocks in the development of new pharmaceutical agents.[5][7] The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability.

2-Bromo-3-chloropyridin-4-amine serves as a versatile scaffold for generating libraries of compounds for high-throughput screening. The bromine and chlorine atoms can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore the chemical space around the pyridine core. This makes it a valuable starting material for creating molecules with specific biological activities that can target enzymes, receptors, or cellular pathways.[5]

Derivatives of related aminopyridines and pyridopyrimidines have shown a wide range of biological activities, including antimicrobial and kinase inhibitory effects.[8][9] This suggests that compounds synthesized from 2-Bromo-3-chloropyridin-4-amine could be explored for similar therapeutic applications.

Caption: The utility of 2-Bromo-3-chloropyridin-4-amine as a scaffold in drug discovery.

Safety, Handling, and Storage

Proper handling and storage of 2-Bromo-3-chloropyridin-4-amine are essential to ensure laboratory safety. It is classified as a hazardous substance and requires appropriate personal protective equipment (PPE) and engineering controls.

Table 2: Hazard and Precautionary Information

| Category | Statements | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][10] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12][13]

-

Avoid inhalation of dust and contact with skin and eyes.[11][12][13]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][11]

-

Store in a dark place under an inert atmosphere to prevent degradation.[1]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national regulations.[11]

Conclusion

2-Bromo-3-chloropyridin-4-amine, with a molecular weight of 207.46 g/mol , is a valuable and versatile chemical intermediate in the field of medicinal chemistry. Its unique structure provides a scaffold for the synthesis of a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective use in research and drug development.

References

-

Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH. [Link]

-

The Indispensable Role of 2-Bromo-6-chloropyridin-3-amine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-4-chloropyridin-3-amine. LookChem. [Link]

-

4-Amino-3-bromo-2-chloropyridine (97%). Amerigo Scientific. [Link]

- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

2-Amino-4-bromo-3-chloropyridine CAS#: 861024-02-4. ChemWhat. [Link]

-

3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2. PubChem. [Link]

-

3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2. PubChem. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]

-

Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. [Link]

Sources

- 1. 2-Bromo-3-chloropyridin-4-amine | 610277-13-9 [sigmaaldrich.com]

- 2. synchem.de [synchem.de]

- 3. 4-Amino-3-bromo-2-chloropyridine (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 2-Bromo-4-chloropyridin-3-amine|lookchem [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]

- 10. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-3-chloropyridin-4-amine

Introduction: The Strategic Importance of Halogenated Pyridines in Drug Discovery

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in a variety of intermolecular interactions make them privileged structures in drug design. Among these, halogenated pyridines such as 2-Bromo-3-chloropyridin-4-amine are of particular interest to researchers and drug development professionals. The precise placement of bromo and chloro substituents, along with the amino group, on the pyridine ring offers a versatile platform for the synthesis of complex molecules with tailored biological activities. These halogen atoms can serve as synthetic handles for further functionalization or can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Given its pivotal role as a building block, the unambiguous confirmation of the structure of 2-Bromo-3-chloropyridin-4-amine is a critical first step in any research and development campaign. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug discovery pipeline. This in-depth technical guide provides a comprehensive overview of the analytical methodologies and logical framework required for the complete structure elucidation of 2-Bromo-3-chloropyridin-4-amine, ensuring the scientific integrity of subsequent research.

The Analytical Challenge: A Multi-faceted Approach to Structure Verification

The structure elucidation of an organic molecule is akin to solving a complex puzzle. No single analytical technique can provide all the necessary information. Instead, a synergistic approach, combining data from multiple spectroscopic and spectrometric methods, is required to piece together the complete molecular architecture. For 2-Bromo-3-chloropyridin-4-amine, a comprehensive analysis will rely on three pillars of modern analytical chemistry:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the carbon-hydrogen framework and establish connectivity.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition, and to gain structural insights from fragmentation patterns.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

The following sections will delve into the theoretical underpinnings and practical application of each of these techniques in the context of 2-Bromo-3-chloropyridin-4-amine.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Bromo-3-chloropyridin-4-amine, a suite of 1D and 2D NMR experiments is employed to definitively assign the structure.

Predicted ¹H NMR Analysis: The Proton Landscape

The ¹H NMR spectrum provides a map of the proton environments in a molecule. For 2-Bromo-3-chloropyridin-4-amine, we expect to see signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.85 | d | 1H | H-6 | The proton at the 6-position is adjacent to the electronegative nitrogen atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |

| ~6.70 | d | 1H | H-5 | The proton at the 5-position is coupled to H-6, resulting in a doublet. It is expected to be upfield compared to H-6. |

| ~6.50 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can be variable and is influenced by solvent and concentration. |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

Predicted ¹³C NMR Analysis: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 2-Bromo-3-chloropyridin-4-amine, we anticipate five distinct signals for the five carbon atoms of the pyridine ring.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

| Predicted Chemical Shift (ppm) | Assignment | Rationale for Assignment |

| ~155.0 | C-4 | The carbon atom bearing the electron-donating amino group is expected to be significantly deshielded and appear at a downfield chemical shift. |

| ~148.0 | C-6 | The carbon atom adjacent to the nitrogen is deshielded and will appear downfield. |

| ~140.0 | C-2 | The carbon atom attached to the bromine is expected to be downfield, though the effect of bromine is less deshielding than that of nitrogen. |

| ~115.0 | C-3 | The carbon atom attached to the chlorine will be deshielded, but its chemical shift is also influenced by the adjacent bromo and amino-bearing carbons. |

| ~110.0 | C-5 | This carbon is expected to be the most upfield of the aromatic carbons. |

Note: These are predicted chemical shifts. Actual experimental values may vary slightly.

2D NMR Spectroscopy: Confirming the Connections

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously connecting the atoms and confirming the proposed structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. For 2-Bromo-3-chloropyridin-4-amine, a cross-peak between the signals at ~7.85 ppm and ~6.70 ppm would confirm the adjacency of H-6 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would show correlations between the H-6 signal and the C-6 carbon signal, and between the H-5 signal and the C-5 carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Expected key HMBC correlations for 2-Bromo-3-chloropyridin-4-amine would include:

-

H-6 correlating to C-2, C-4, and C-5.

-

H-5 correlating to C-3 and C-4.

-

The amino protons potentially correlating to C-3 and C-4.

-

This web of correlations provides irrefutable evidence for the substitution pattern on the pyridine ring.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-chloropyridin-4-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (400 MHz or higher is recommended).

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize the acquisition and processing parameters for the specific instrument and sample.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction) and analyze the resulting spectra to assign all proton and carbon signals and confirm the correlations.

Diagram of the NMR Elucidation Workflow

Caption: Workflow for NMR-based structure elucidation.

Part 2: Determining Molecular Formula and Fragmentation with Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two crucial pieces of information for structure elucidation: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.

High-Resolution Mass Spectrometry (HRMS): Elemental Composition

HRMS provides a very precise mass measurement of the molecular ion, which allows for the determination of the elemental composition of the molecule. For 2-Bromo-3-chloropyridin-4-amine (C₅H₄BrClN₂), the expected exact mass can be calculated.

Expected Exact Mass

| Isotope | Exact Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ³⁵Cl | 34.968853 |

| ¹⁴N | 14.003074 |

| C₅H₄⁷⁹Br³⁵ClN₂ | 205.9246 |

An experimental HRMS value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

Isotopic Pattern: The Halogen Signature

One of the most characteristic features in the mass spectrum of a compound containing bromine and chlorine is the unique isotopic pattern of the molecular ion.

-

Chlorine: Has two common isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.

-

Bromine: Has two common isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.

Therefore, the molecular ion region of the mass spectrum of 2-Bromo-3-chloropyridin-4-amine will exhibit a characteristic cluster of peaks:

-

M+: The peak corresponding to the molecule containing ⁷⁹Br and ³⁵Cl.

-

M+2: A peak of roughly equal intensity to M+, corresponding to the molecules containing ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl.

-

M+4: A smaller peak corresponding to the molecule containing ⁸¹Br and ³⁷Cl.

The presence of this distinct isotopic pattern is a definitive indicator of the presence of one bromine and one chlorine atom in the molecule.[1]

Fragmentation Analysis: Deconstructing the Molecule

Electron ionization (EI) mass spectrometry often causes the molecular ion to fragment in a predictable manner. The analysis of these fragment ions can provide valuable structural information. For 2-Bromo-3-chloropyridin-4-amine, some expected fragmentation pathways include:

-

Loss of a bromine radical (•Br): [M - Br]+

-

Loss of a chlorine radical (•Cl): [M - Cl]+

-

Loss of HCN: A common fragmentation pathway for pyridine rings.

The relative abundance of these and other fragment ions can help to confirm the connectivity of the atoms in the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Electrospray ionization (ESI) is commonly used for LC-MS to generate the protonated molecule [M+H]⁺ for HRMS analysis. Electron ionization (EI) is typically used in GC-MS to induce fragmentation.

-

Mass Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is required for accurate mass measurements.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the exact mass of the molecular ion, the isotopic pattern, and the m/z values of the fragment ions.

Diagram of Mass Spectrometry Analysis Logic

Caption: Logical flow of mass spectrometry data interpretation.

Part 3: Identifying Functional Groups with Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

Characteristic IR Absorptions

The IR spectrum of 2-Bromo-3-chloropyridin-4-amine is expected to show characteristic absorption bands for the N-H bonds of the amino group and the C=C and C=N bonds of the pyridine ring.

Predicted Characteristic IR Peaks

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H symmetric & asymmetric stretching | Primary Amine (-NH₂) |

| 1640 - 1590 | C=C and C=N stretching | Aromatic Ring (Pyridine) |

| 1500 - 1400 | C=C and C=N stretching | Aromatic Ring (Pyridine) |

| 1350 - 1250 | C-N stretching | Aryl Amine |

| 850 - 750 | C-H out-of-plane bending | Substituted Pyridine |

| Below 800 | C-Cl and C-Br stretching | Halogenated Aromatic |

The presence of a pair of sharp to medium bands in the 3450-3300 cm⁻¹ region is a strong indication of a primary amine. The complex pattern of absorptions in the 1640-1400 cm⁻¹ region is characteristic of the pyridine ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a solid sample like 2-Bromo-3-chloropyridin-4-amine, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Part 4: Synthesis Confirmation

While the primary focus of this guide is on the structure elucidation of a given sample, it is important to consider the synthetic route used to prepare the compound. The expected product from a chemical reaction provides a strong hypothesis for the structure.

A plausible synthesis of 2-Bromo-3-chloropyridin-4-amine could involve the bromination of 3-chloro-4-aminopyridine or the chlorination of 2-bromo-4-aminopyridine. For instance, the reaction of 3-chloro-4-aminopyridine with a brominating agent such as N-bromosuccinimide (NBS) would be expected to yield the desired product. The structure elucidation techniques described above would then be used to confirm that the reaction proceeded as expected and to characterize the final product fully.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 2-Bromo-3-chloropyridin-4-amine is a process of building a robust and self-validating case. Each piece of spectroscopic and spectrometric data should be consistent with the proposed structure and with the data from the other techniques. The ¹H and ¹³C NMR spectra, supported by 2D correlation experiments, establish the carbon-hydrogen framework and the substitution pattern. High-resolution mass spectrometry confirms the elemental composition, and the isotopic pattern provides a definitive signature for the presence of bromine and chlorine. Infrared spectroscopy offers a rapid confirmation of the key functional groups.

By following the comprehensive analytical workflow outlined in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the structural integrity of their 2-Bromo-3-chloropyridin-4-amine starting material. This foundational knowledge is paramount for the successful advancement of research programs and the development of novel therapeutics.

References

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Patsnap. (n.d.). Preparation method of 2-amino-3-bromopyridine. [Link]

- Google Patents. (n.d.). Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

Sources

Navigating the Structural Landscape: A Technical Guide to the ¹H NMR Spectrum of 2-Bromo-3-chloropyridin-4-amine

Abstract

Introduction: The Importance of Spectroscopic Characterization

In the realm of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Bromo-3-chloropyridin-4-amine, a polysubstituted pyridine, presents a unique electronic environment that is reflected in its spectroscopic signature. ¹H NMR spectroscopy is an unparalleled tool for probing the chemical environment of protons within a molecule, offering critical insights into connectivity and stereochemistry. This guide will serve as a valuable resource for interpreting the ¹H NMR spectrum of this and structurally related compounds.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The ¹H NMR spectrum of 2-Bromo-3-chloropyridin-4-amine is defined by the signals from the two protons on the pyridine ring, H-5 and H-6. The chemical shifts (δ) of these protons are influenced by the interplay of the electron-donating amino group and the electron-withdrawing halogen substituents and the pyridine nitrogen.

Analysis of Substituent Effects

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons compared to benzene. The protons in the α-positions (2 and 6) are typically the most deshielded, followed by the γ-proton (4), and then the β-protons (3 and 5).[1][2]

-

Amino Group (-NH₂): The amino group at the C-4 position is a strong electron-donating group through resonance. This will cause a significant shielding effect (upfield shift) on the ortho (H-3 and H-5) and para (H-2) protons.

-

Bromine (-Br) and Chlorine (-Cl): Both halogens are electron-withdrawing through induction but can be weakly electron-donating through resonance. Their net effect is typically deshielding. The bromine at C-2 and chlorine at C-3 will exert a deshielding influence on the adjacent protons.

Considering these competing effects:

-

H-6: This proton is ortho to the pyridine nitrogen, which is a strong deshielding effect. It is also meta to the electron-donating amino group and the electron-withdrawing chlorine, and para to the electron-withdrawing bromine. The dominant effect will be the deshielding from the adjacent nitrogen.

-

H-5: This proton is ortho to the strongly electron-donating amino group, which will cause a significant upfield shift. It is meta to the pyridine nitrogen and the bromine atom, and para to the chlorine atom. The shielding from the amino group is expected to be the most significant influence on its chemical shift.

Predicted Chemical Shifts and Coupling Constants

Based on the analysis of substituent effects and data from similar substituted pyridines, the following ¹H NMR spectral parameters are predicted for 2-Bromo-3-chloropyridin-4-amine.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~ 7.8 - 8.2 | Doublet | ~ 5 - 6 |

| H-5 | ~ 6.5 - 6.9 | Doublet | ~ 5 - 6 |

| -NH₂ | ~ 4.5 - 5.5 | Broad Singlet | - |

Experimental Protocol for ¹H NMR Spectrum Acquisition

To empirically validate the predicted spectrum, the following detailed protocol is recommended.

Materials and Instrumentation

-

Sample: 2-Bromo-3-chloropyridin-4-amine (CAS: 610277-13-9)[3]

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Internal Standard: Tetramethylsilane (TMS)

-

NMR Spectrometer: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.

Sample Preparation

-

Accurately weigh approximately 5-10 mg of 2-Bromo-3-chloropyridin-4-amine.

-

Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure a homogenous solution.

Instrument Parameters

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: A spectral width of approximately 12-15 ppm is recommended to ensure all signals are captured.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants of the signals.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the expected through-bond coupling.

Figure 1. Molecular structure of 2-Bromo-3-chloropyridin-4-amine with atom numbering.

Figure 2. Predicted through-bond coupling (J-coupling) between H-5 and H-6.

Conclusion and Future Work

This technical guide provides a theoretically grounded prediction of the ¹H NMR spectrum of 2-Bromo-3-chloropyridin-4-amine. The analysis of substituent effects allows for a confident estimation of the chemical shifts and coupling constants for the two aromatic protons. The provided experimental protocol offers a clear pathway for the empirical verification of these predictions. Future work should focus on the acquisition and full experimental characterization of this compound, including ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and NOESY experiments to provide a complete and unambiguous assignment of all NMR signals and to probe through-space interactions. This will further enhance our understanding of the structure-property relationships in this class of substituted pyridines.

References

-

Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–332. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-3-chloropyridin-4-amine

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation behavior of 2-bromo-3-chloropyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core principles governing the fragmentation of this dihalogenated amino pyridine under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes established fragmentation rules for aromatic, halogenated, and amine-containing compounds to construct a robust predictive model.

Introduction: The Analytical Imperative for 2-Bromo-3-chloropyridin-4-amine

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceutical agents. The specific compound, 2-bromo-3-chloropyridin-4-amine, presents a unique analytical challenge due to the presence of multiple functionalities: a pyridine ring, an amine group, and two different halogen atoms (bromine and chlorine). Understanding its behavior under mass spectrometric analysis is crucial for its identification, structural confirmation in synthetic schemes, and for metabolite identification studies.

Mass spectrometry serves as a powerful tool for this purpose, providing not only the molecular weight but also a distinct fragmentation "fingerprint" that is indicative of the molecule's structure.[1] This guide will explore the predicted fragmentation pathways, offering a detailed rationale based on fundamental principles of ion chemistry.

Predicted Isotopic Pattern of the Molecular Ion

A key identifying feature in the mass spectrum of 2-bromo-3-chloropyridin-4-amine will be its distinctive isotopic pattern. This arises from the natural abundance of isotopes for bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%). The molecular ion (M) peak will therefore be accompanied by M+2 and M+4 peaks of characteristic relative intensities.

| Ion | Description | Predicted Relative Intensity |

| M | Contains 79Br and 35Cl | 100% |

| M+2 | Contains 81Br and 35Cl OR 79Br and 37Cl | ~128% |

| M+4 | Contains 81Br and 37Cl | ~39% |

This predictable pattern provides a high degree of confidence in identifying the presence of one bromine and one chlorine atom in an unknown analyte.

Electron Ionization (EI) Mass Spectrometry: A Hard Ionization Approach

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] For aromatic compounds like 2-bromo-3-chloropyridin-4-amine, the molecular ion is expected to be prominent due to the stability of the aromatic ring.[3]

Predicted EI Fragmentation Pathways

The fragmentation of the molecular ion (M•+) will be governed by the relative bond strengths and the stability of the resulting fragments. The general trend for carbon-halogen bond dissociation energies is C-Cl > C-Br.[4] Therefore, the cleavage of the weaker C-Br bond is anticipated to be a primary fragmentation event.

Key Predicted EI Fragmentations:

-

Loss of a Bromine Radical: The most probable initial fragmentation is the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond, to lose a bromine radical (•Br).[4]

-

Loss of a Chlorine Radical: Subsequent or alternative fragmentation can involve the loss of a chlorine radical (•Cl).

-

Loss of HCN: A characteristic fragmentation of pyridine and its derivatives involves the cleavage of the ring with the elimination of a neutral molecule of hydrogen cyanide (HCN).[5]

-

Sequential Loss of Halogens and HCN: A combination of the above fragmentations is expected, leading to ions corresponding to the pyridine ring having lost its halogen substituents and subsequently undergoing ring cleavage.

Predicted EI Fragmentation Diagram

Caption: Predicted EI fragmentation pathway for 2-bromo-3-chloropyridin-4-amine.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS): A Soft Ionization Approach

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[6] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is isolated and fragmented via collision-induced dissociation (CID).

Site of Protonation

In 2-bromo-3-chloropyridin-4-amine, there are two primary sites for protonation: the pyridine ring nitrogen and the exocyclic amine group. The pyridine nitrogen is generally the more basic site and is the most likely location for protonation in the gas phase.[7]

Predicted ESI-MS/MS Fragmentation Pathways

The fragmentation of the protonated molecule [M+H]+ will likely proceed through different mechanisms than those observed in EI-MS. The presence of the positive charge on the pyridine nitrogen will influence the subsequent bond cleavages.

Key Predicted ESI-MS/MS Fragmentations:

-

Loss of Ammonia (NH₃): A common fragmentation pathway for protonated aromatic amines is the elimination of a neutral ammonia molecule. This would involve the transfer of a proton from the ring nitrogen to the amine group, followed by its departure.

-

Loss of HBr or HCl: The elimination of hydrogen halides (HBr or HCl) is another plausible fragmentation route, driven by the formation of a stable neutral molecule.

-

Sequential Losses: Similar to EI, sequential losses of these neutral molecules are expected to be observed, providing further structural information.

Predicted ESI-MS/MS Fragmentation Diagram

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-bromo-3-chloropyridin-4-amine.

Hypothetical Experimental Protocols

The following protocols are provided as a starting point for the mass spectrometric analysis of 2-bromo-3-chloropyridin-4-amine. Optimization will be necessary based on the specific instrumentation used.

GC-MS for EI Analysis

-

Sample Preparation:

-

Prepare a stock solution of 2-bromo-3-chloropyridin-4-amine in a suitable volatile solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Column: A standard non-polar column (e.g., DB-5ms or equivalent).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan from m/z 40 to 300.

-

LC-MS/MS for ESI Analysis

-

Sample Preparation:

-

Prepare a stock solution of 2-bromo-3-chloropyridin-4-amine in methanol or acetonitrile at 1 mg/mL.

-

Dilute with the initial mobile phase to a final concentration of 1-10 µg/mL.

-

-

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

MS1: Scan for the protonated molecule ([M+H]+) at m/z 208/210/212.

-

MS2: Isolate the most abundant isotopic peak of the precursor ion and perform Collision-Induced Dissociation (CID) with varying collision energies to generate a fragmentation spectrum.

-

Experimental Workflow Diagram

Caption: General workflow for the mass spectrometric analysis of 2-bromo-3-chloropyridin-4-amine.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometric fragmentation of 2-bromo-3-chloropyridin-4-amine. By applying established principles of ion chemistry, we have proposed the most likely fragmentation pathways under both Electron Ionization and Electrospray Ionization conditions. The distinct isotopic signature, coupled with the predicted fragmentation patterns involving the loss of halogens, ammonia, and cleavage of the pyridine ring, offers a robust basis for the identification and structural elucidation of this compound in complex matrices. The provided hypothetical protocols serve as a practical starting point for researchers to develop and validate their own analytical methods.

References

-

Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Couto, R. C., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9136-9147. Available at: [Link]

-

Li, H., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1457-1465. Available at: [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

-

Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 52(11), 723-736. Available at: [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. Available at: [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Coblentz Society, Inc. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

-

Master Organic Chemistry. (2013). Bond Strengths And Radical Stability. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

MassBank of North America. (n.d.). Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fragmentation Pathways. Retrieved from [Link]

-

Singh, S., & Kaur, H. (2023). A Review on Mass Spectroscopy and Its Fragmentation Rules. Journal of Drug Delivery and Therapeutics, 13(5), 183-189. Available at: [Link]

-

StatPearls. (2024). Mass Spectrometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Bond Energies. Retrieved from [Link]

-

University of Rochester. (n.d.). Fragmentation and Interpretation of Spectra. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. whitman.edu [whitman.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 6. A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2-Bromo-3-chloropyridin-4-amine

Foreword: The Analytical Imperative for Complex Heterocyclic Intermediates

In the landscape of modern drug discovery and development, heterocyclic compounds, particularly substituted pyridines, form the structural core of countless pharmaceutical agents.[1][2] The compound 2-Bromo-3-chloropyridin-4-amine is a prime example of a highly functionalized intermediate, where the precise arrangement of its amine and halogen substituents is critical for subsequent synthetic transformations and, ultimately, the biological activity of the final active pharmaceutical ingredient (API). Verifying the identity, purity, and structural integrity of such molecules is not merely a procedural step but a foundational requirement for robust process development and regulatory compliance.

Fourier-Transform Infrared (FT-IR) spectroscopy offers a powerful, rapid, and non-destructive method for the molecular characterization of these intermediates.[1][3][4][5] It provides a unique vibrational "fingerprint" that is exquisitely sensitive to the molecule's functional groups and overall structure.[3] This guide is designed for researchers, analytical scientists, and drug development professionals, providing a blend of theoretical grounding and practical, field-proven insights into the FT-IR analysis of 2-Bromo-3-chloropyridin-4-amine. We will move beyond a simple recitation of wavenumbers to build a causal understanding of the spectrum, enabling confident and authoritative interpretation.

| The Vibrational Landscape of a Substituted Pyridine

The FT-IR spectrum of 2-Bromo-3-chloropyridin-4-amine is a composite of vibrations from its three key structural components: the pyridine ring, the primary aromatic amine group, and the carbon-halogen bonds. Each component contributes characteristic absorptions, which are further modulated by their electronic interplay and relative positions on the aromatic ring.

-

The Pyridine Core: Unlike benzene, the C₂ᵥ symmetry of the pyridine ring and the presence of the nitrogen heteroatom create a more complex set of ring stretching (νC=C, νC=N) and bending vibrations.[6][7] These typically appear in the 1600-1400 cm⁻¹ region.

-

The Primary Amine (-NH₂): This group is a rich source of diagnostic peaks. The N-H stretching vibrations are prominent in the high-frequency region (3500-3200 cm⁻¹), while bending (scissoring) and wagging modes appear at lower frequencies.[8][9][10] The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a hallmark of a primary amine.[8][9][11]

-

The Halogen Substituents (C-Br, C-Cl): The carbon-chlorine and carbon-bromine stretching vibrations are located in the low-frequency "fingerprint region" (below 850 cm⁻¹).[12][13] While this region can be complex, the presence of these bands provides direct evidence of halogenation. The C-Cl stretch typically appears at a higher wavenumber than the C-Br stretch due to the lower mass of chlorine and stronger bond.[13][14][15]

The logical relationship between the molecule's structure and its spectral features is illustrated below.

Caption: Logical map from molecular structure to FT-IR spectral regions.

| Experimental Protocol: A Self-Validating Approach

The integrity of an FT-IR spectrum is contingent upon a meticulous experimental technique. The following protocol for solid-state analysis using the Potassium Bromide (KBr) pellet method is designed to minimize interference and produce a high-quality, reproducible spectrum.

2.1 Materials and Equipment

-

FT-IR Spectrometer (e.g., Agilent Cary 630 or equivalent)[5]

-

Analytical Balance (4-decimal place)

-

Agate Mortar and Pestle

-

Pellet Press with Die Set

-

Infrared (IR) Grade Potassium Bromide (KBr), stored in a desiccator at 100-110°C

-

Spatulas and Weighing Paper

-

Sample: 2-Bromo-3-chloropyridin-4-amine, finely ground

2.2 Step-by-Step Methodology

-

Environment Preparation: Ensure the sample preparation area is free from excessive atmospheric moisture and carbon dioxide, which can introduce interfering peaks (broad O-H around 3400 cm⁻¹, sharp CO₂ around 2360 cm⁻¹).

-

Sample Grinding: In the agate mortar, place approximately 1-2 mg of the 2-Bromo-3-chloropyridin-4-amine sample. Grind gently but thoroughly to a fine, consistent powder. Causality: This step is crucial to reduce scattering of the IR beam by large crystals (the Christiansen effect), which can distort peak shapes and baselines.

-

KBr Matrix Preparation: Weigh approximately 150-200 mg of dry IR-grade KBr. Briefly grind the KBr alone in the mortar to ensure it is free of clumps.

-

Sample-Matrix Mixing: Add the ground sample to the KBr in the mortar. Mix gently but thoroughly for 1-2 minutes until the sample is homogeneously dispersed. The final concentration of the sample in KBr should be between 0.2% and 1%.[16] Causality: Inhomogeneous mixing will lead to a non-uniform IR beam path, resulting in a poor-quality spectrum with sloping baselines and incorrect absorbance ratios.

-

Pellet Pressing: Transfer the mixture to the pellet die. Assemble the press and apply pressure (typically 7-10 tons) for approximately 2 minutes. Trustworthiness Check: A well-prepared pellet should be translucent and uniform, resembling a small glass window. Cloudiness often indicates insufficient grinding, trapped moisture, or inadequate pressure.

-

Background Acquisition: Place an empty sample holder in the spectrometer and run a background scan. This captures the spectral signature of the instrument and atmospheric components, which will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Carefully place the KBr pellet into the sample holder and acquire the FT-IR spectrum. A typical acquisition range is 4000 to 400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a baseline correction if necessary. Label significant peaks for analysis.

The entire workflow, from preparation to final analysis, is a system where each step validates the next.

Caption: Standard workflow for FT-IR analysis via the KBr pellet method.

| Core Directive: Spectrum Interpretation and Peak Assignment

The following is a detailed analysis of the expected vibrational modes for 2-Bromo-3-chloropyridin-4-amine. The wavenumbers provided are based on established group frequencies for aromatic amines, halopyridines, and other substituted aromatic systems.[2][9][11][17]

3.1 High-Frequency Region (4000 - 2500 cm⁻¹)

-

N-H Stretching (νₙ₋ₕ): This is the most diagnostic region for the amine group. As a primary aromatic amine, two distinct peaks are expected.[8][9]

-

Asymmetric Stretch: Expected in the range of 3500 - 3420 cm⁻¹ .[9] This higher frequency vibration involves the two N-H bonds stretching out of phase.

-

Symmetric Stretch: Expected in the range of 3420 - 3340 cm⁻¹ .[9] This lower frequency mode involves the two N-H bonds stretching in phase.

-

Expert Insight: The positions for aromatic amines are typically 40-70 cm⁻¹ higher than for aliphatic amines due to resonance effects.[11][18] The bands are generally sharp and of medium intensity.

-

-

Aromatic C-H Stretching (νₐᵣ₋₇): The stretching of the C-H bonds on the pyridine ring will produce weak to medium absorptions just above 3000 cm⁻¹. Look for peaks in the 3100 - 3000 cm⁻¹ range.[14][19]

3.2 Mid-Frequency "Double Bond" Region (2000 - 1400 cm⁻¹)

-

N-H Bending / Scissoring (δₙ₋ₕ): The in-plane bending vibration of the primary amine group is expected to produce a sharp, medium-to-strong band in the region of 1650 - 1580 cm⁻¹ .[8] This peak can sometimes be mistaken for a carbonyl, but its association with the N-H stretching bands confirms its origin.

-

Pyridine Ring Stretching (νC=C, νC=N): The pyridine ring gives rise to a series of characteristic stretching vibrations. These are often seen as a pair or series of sharp bands.

3.3 Fingerprint Region (1400 - 600 cm⁻¹)

This region is complex but contains highly diagnostic information.

-

Aromatic C-N Stretching (νₐᵣ₋ₙ): The stretching of the bond between the pyridine ring and the amine nitrogen typically results in a strong absorption between 1335 - 1250 cm⁻¹ .[8][18]

-

N-H Wagging (ωₙ₋ₕ): A broad, strong band resulting from the out-of-plane wagging of the -NH₂ group is expected between 910 - 665 cm⁻¹ .[8]

-

C-Cl Stretching (ν₋₋): The carbon-chlorine stretch gives a strong absorption typically found in the 850 - 550 cm⁻¹ range.[12][13][22] For substituted pyridines, this is often observed around 700-800 cm⁻¹ .[17]

-

C-Br Stretching (ν₋₋): The carbon-bromine stretch is found at a lower frequency than the C-Cl stretch due to the heavier mass of bromine. Expect a medium-to-strong band in the 690 - 515 cm⁻¹ range.[13][15]

3.4 Summary of Expected Vibrational Modes

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Associated Functional Group |

| 3500 - 3420 | Medium | Asymmetric N-H Stretch (νₐₛ) | Primary Aromatic Amine |

| 3420 - 3340 | Medium | Symmetric N-H Stretch (νₛ) | Primary Aromatic Amine |

| 3100 - 3000 | Weak | Aromatic C-H Stretch (νₐᵣ₋₇) | Pyridine Ring |

| 1650 - 1580 | Strong | N-H Scissoring Bend (δₙ₋ₕ) | Primary Aromatic Amine |

| 1625 - 1550 | Strong | C=C and C=N Ring Stretches (νₐᵣ) | Pyridine Ring |

| 1500 - 1400 | Medium | C=C and C=N Ring Stretches (νₐᵣ) | Pyridine Ring |

| 1335 - 1250 | Strong | Aromatic C-N Stretch (νₐᵣ₋ₙ) | Aryl-Amine Bond |

| 910 - 665 | Broad, Strong | N-H Out-of-Plane Wag (ωₙ₋ₕ) | Primary Aromatic Amine |

| 850 - 700 | Strong | C-Cl Stretch (ν₋₋) | Chloro-Pyridine Moiety |

| 690 - 515 | Strong | C-Br Stretch (ν₋₋) | Bromo-Pyridine Moiety |

| Conclusion: From Spectrum to Certainty

The FT-IR analysis of 2-Bromo-3-chloropyridin-4-amine is a clear demonstration of how a single analytical technique can provide a wealth of structural information. By systematically evaluating the key spectral regions, a researcher can confidently confirm the presence of the primary amine, the integrity of the pyridine ring, and the successful incorporation of both chloro and bromo substituents. This guide provides the foundational principles and a practical framework to move from a raw spectrum to an authoritative structural confirmation, a critical capability in the rigorous environment of pharmaceutical research and development.

| References

-

Application Note: FT-IR Analysis of Novel Pyridine Derivatives. (n.d.). Benchchem. Retrieved from

-

Spectroscopic Investigations of 2-Aminopyridine. (n.d.). TSI Journals. Retrieved from

-